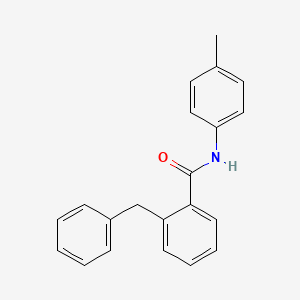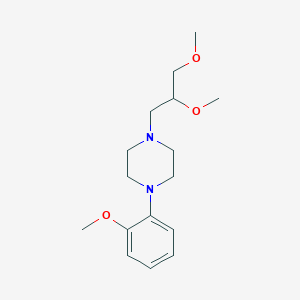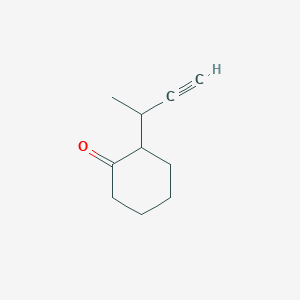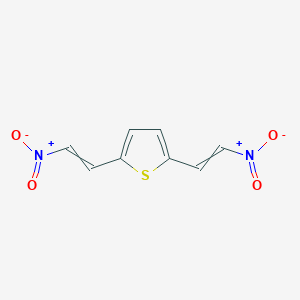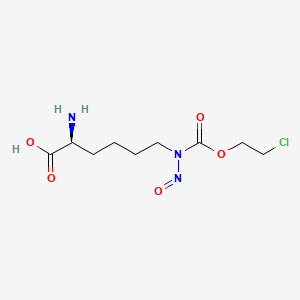
4-Bromo-2-(2-carboxyanilino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-(2-carboxyanilino)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the 4th position and a carboxyanilino group at the 2nd position on the benzoic acid ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-carboxyanilino)benzoic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-(2-carboxyanilino)benzoic acid using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
4-Bromo-2-(2-carboxyanilino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzoic acids.
科学研究应用
4-Bromo-2-(2-carboxyanilino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Bromo-2-(2-carboxyanilino)benzoic acid involves its interaction with specific molecular targets. The bromine atom and carboxyanilino group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions .
相似化合物的比较
4-Bromo-2-(2-carboxyanilino)benzoic acid can be compared with other similar compounds such as:
4-Bromo-2-chlorobenzoic acid: Similar in structure but with a chlorine atom instead of a carboxyanilino group.
4-Bromo-2-fluorobenzoic acid: Contains a fluorine atom instead of a carboxyanilino group.
2-(2-carboxyanilino)benzoic acid: Lacks the bromine atom at the 4th position.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
94636-83-6 |
|---|---|
分子式 |
C14H10BrNO4 |
分子量 |
336.14 g/mol |
IUPAC 名称 |
4-bromo-2-(2-carboxyanilino)benzoic acid |
InChI |
InChI=1S/C14H10BrNO4/c15-8-5-6-10(14(19)20)12(7-8)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,(H,17,18)(H,19,20) |
InChI 键 |
PWTWCZCVKYTSON-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



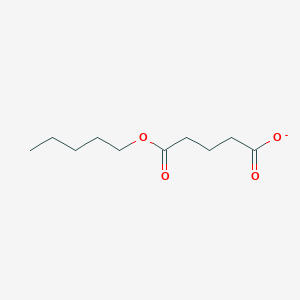
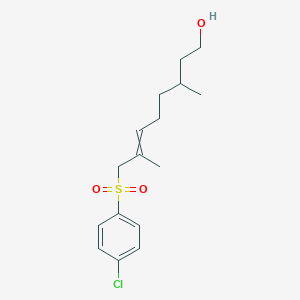
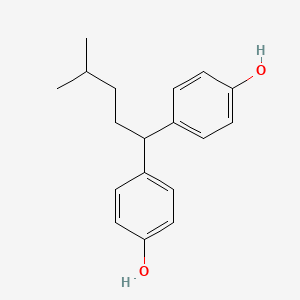
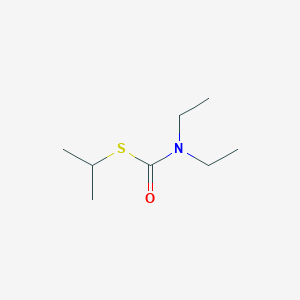
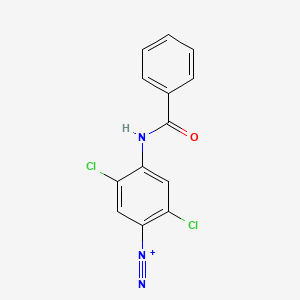

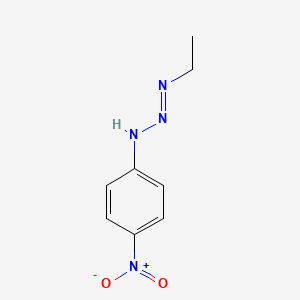
![2-[(2,5-Dihydroxyphenyl)sulfanyl]-6-sulfanylbenzene-1,4-diol](/img/structure/B14354437.png)
